Lysosomal Trapping Contribution to Tissue Uptake: Perazine vs. All Other Psychotropics Studied
Perazine demonstrates a uniquely high degree of lysosomal trapping among psychotropic drugs. Under steady-state conditions in rat organ slices, the contribution of lysosomal trapping to total tissue uptake of perazine was quantified as approximately 40% in the liver, brain, and muscles; approximately 30% in the kidneys; and approximately 25% in the heart and lungs. No lysosomotropism was observed in adipose tissue [1]. Critically, the authors explicitly state: 'Of the psychotropics studied, perazine was the only drug showing such a high degree of lysosomal trapping in muscles and distinct lysosomotropic properties in the heart' [1]. This property drives clinically significant distribution interactions: co-administration with imipramine or fluoxetine shifts perazine from lysosome-rich organs (lungs, kidneys) to lysosome-poor organs (heart, brain, muscles), mutually increasing heart/plasma concentration ratios [2]. No comparable lysosomal trapping magnitude has been reported for chlorpromazine, fluphenazine, haloperidol, or atypical antipsychotics.
| Evidence Dimension | Contribution of lysosomal trapping to total tissue uptake (rat organ slices, steady-state) |
|---|---|
| Target Compound Data | ~40% in liver, brain, and muscles; ~30% in kidneys; ~25% in heart and lungs; 0% in adipose tissue |
| Comparator Or Baseline | All other psychotropics studied (including chlorpromazine-class drugs): no comparable high lysosomal trapping in muscles or distinct lysosomotropic properties in heart reported; described as unique to perazine |
| Quantified Difference | Qualitatively unique among tested psychotropics; quantitative difference in tissue/plasma ratio shift upon co-administration with imipramine/fluoxetine: heart/plasma and brain/plasma ratios significantly elevated, lung/plasma and kidney/plasma ratios decreased |
| Conditions | Rat organ slice model with functional lysosomes; presence vs. absence of lysosomal inhibitors (ammonium chloride, monensin); in vivo confirmation in male Wistar rats at 10 mg/kg i.p. |
Why This Matters
This property means perazine cannot be substituted by any other antipsychotic in studies involving tissue distribution, cardiotoxicity risk assessment, or antidepressant combination therapy, because no other drug exhibits this lysosomal pharmacokinetic behavior.
- [1] Daniel WA, Wójcikowski J, Pałucha A. Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine and in pharmacokinetic interaction with antidepressants. Eur Neuropsychopharmacol. 1999 Dec;9(6):483-91. doi: 10.1016/s0924-977x(99)00034-6. PMID: 10625116. View Source
- [2] Wójcikowski J, Daniel WA. Distribution interactions between perazine and antidepressant drugs. In vivo studies. Pol J Pharmacol. 2000 Nov-Dec;52(6):449-57. PMID: 11334238. View Source
